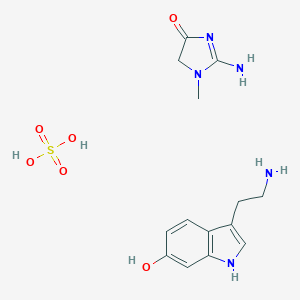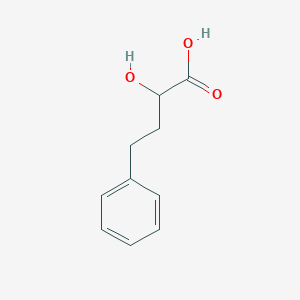![molecular formula C10H17ClN2O B043875 3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl- CAS No. 115748-98-6](/img/structure/B43875.png)
3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(9-methyl-3,9-diazabicyclo[421]nonan-3-yl)ethanone is a chemical compound that belongs to the class of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the diazabicyclo scaffold. The reaction conditions often involve the use of aldehydes, amines, and activated alkenes as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanone derivatives, while reduction reactions can produce different alcohols or amines.
Scientific Research Applications
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a dual orexin receptor antagonist, which could have applications in sleep disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a candidate for studying various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone involves its interaction with specific molecular targets. For instance, as a potential dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and thereby promoting sleep . The exact molecular pathways and interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane Derivatives: These compounds share a similar bicyclic structure and have been studied for various biological activities.
8-Azabicyclo[3.2.1]octane Derivatives: These compounds are structurally similar and are known for their biological activities, particularly in the synthesis of tropane alkaloids.
Uniqueness
The uniqueness of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
115748-98-6 |
|---|---|
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
2-chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C10H17ClN2O/c1-12-8-2-3-9(12)7-13(5-4-8)10(14)6-11/h8-9H,2-7H2,1H3 |
InChI Key |
RJPDCGAHDGEHKN-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(CC2)C(=O)CCl |
Canonical SMILES |
CN1C2CCC1CN(CC2)C(=O)CCl |
Synonyms |
3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)





![N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B43813.png)

![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)




